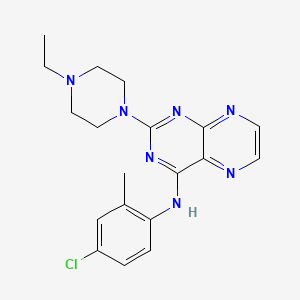

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Métodos De Preparación

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.

Substitution reactions:

Piperazine ring incorporation: The ethylpiperazine moiety can be introduced via nucleophilic substitution reactions using suitable piperazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Análisis De Reacciones Químicas

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar pteridine structures exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications in the pteridine scaffold can enhance selectivity and potency against certain cancer cell lines, suggesting that this compound may function similarly .

Mechanism of Action

The compound is believed to act as a modulator of the ErbB family of receptors, which are critical in the regulation of cell growth and differentiation. This modulation can lead to decreased proliferation of cancer cells and increased apoptosis in malignant tissues .

Neuropharmacology

Neuroprotective Properties

Recent studies have explored the neuroprotective capabilities of compounds similar to this compound. For example, derivatives have shown promise in protecting against ischemic injury in neuronal models. In a study using a rat model of global cerebral ischemia, compounds with similar piperazine moieties were found to significantly reduce neuronal apoptosis and improve cognitive outcomes post-injury .

Cognitive Enhancement

The potential for cognitive enhancement has also been noted, with certain analogs improving learning and memory functions in animal models. These findings suggest that the compound may influence neurotransmitter systems, possibly enhancing synaptic plasticity and cognitive function .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Various modifications to the pteridine and piperazine components can lead to significant changes in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pteridine ring | Alters kinase inhibition potency |

| Variations in piperazine chain length | Influences blood-brain barrier permeability |

| Changes in halogen substituents | Affects receptor binding affinity |

These insights allow researchers to design more effective analogs tailored for specific therapeutic targets.

Mecanismo De Acción

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects at the molecular level.

Comparación Con Compuestos Similares

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

N-(4-bromo-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine: The presence of a bromine atom instead of chlorine can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substituents and their influence on its overall properties and applications.

Propiedades

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-15-5-4-14(20)12-13(15)2/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVSVASXNRJXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.